Ethyl difluoroacetate (EDFA, CAS 454-31-9) is a partially fluorinated ester characterized by a difluoromethyl (-CF2H) group. In industrial and advanced research procurement, it is primarily sourced as a high-performance electrolyte co-solvent and SEI-forming additive for wide-temperature lithium-ion batteries, as well as a bench-stable fluorinated building block for organic synthesis. With a boiling point of 99.2 °C and a closed-cup flash point of approximately 23.9 °C, EDFA offers a highly processable liquid profile that bridges the gap between non-fluorinated acetates and fully fluorinated analogs.
Generic substitution of ethyl difluoroacetate with close analogs fundamentally alters process safety and application performance. In battery electrolyte formulations, substituting EDFA with the highly fluorinated ethyl trifluoroacetate (ETFA) severely degrades lithium salt (e.g., LiPF6) dissociation, while using the monofluoro analog (EFA) increases Li+ binding energy, destroying the delicate solvation balance required for low-temperature operation [1]. In synthetic workflows, replacing EDFA with ETFA strictly changes the reaction outcome from α-monofluoro esters to α,α-difluoro esters during defluorinative alkylation [2]. Furthermore, attempting to use ETFA in large-scale formulations introduces severe volatility and flammability hazards due to its drastically lower boiling and flash points compared to EDFA .
In the design of weakly solvating electrolytes for wide-temperature lithium-ion batteries, the degree of fluorination directly dictates Li+ binding energy and salt dissociation. Research demonstrates that moderately fluorinated ethyl difluoroacetate (EDFA) achieves a superior balance compared to its analogs. Specifically, EDFA provides better LiPF6 salt dissociation than the highly fluorinated ethyl trifluoroacetate (ETFA), while maintaining a lower Li+ binding energy than the less-fluorinated ethyl fluoroacetate (EFA) [1]. This specific solvation sheath enables rapid desolvation kinetics and the formation of a low-resistance solid electrolyte interphase (SEI), allowing graphite anodes to achieve exceptional fast-charging capabilities (e.g., 196 mAh g−1 at 6 C) and stable low-temperature performance down to -60 °C [1].
| Evidence Dimension | Salt dissociation and Li+ binding energy balance |
| Target Compound Data | EDFA: Optimal trade-off (lower binding energy than EFA, superior salt dissociation vs. ETFA) |
| Comparator Or Baseline | ETFA (poor salt dissociation); EFA (higher binding energy) |
| Quantified Difference | Enables 196 mAh g−1 at 6 C in graphite anodes and operation down to -60 °C |
| Conditions | Wide-temperature LIB electrolyte formulation (LiPF6 / fluorinated ester) |
Procuring EDFA instead of ETFA or EFA prevents the severe trade-off between ionic conductivity and weak Li+ affinity, ensuring reliable fast-charging and extreme low-temperature battery operation.
For industrial procurement and large-scale formulation, the thermal and flammability properties of the solvent are critical. Ethyl difluoroacetate (EDFA) exhibits a boiling point of 99.2 °C and a closed-cup flash point of approximately 23.9 °C . In stark contrast, the closely related ethyl trifluoroacetate (ETFA) is highly volatile with a boiling point of 60–62 °C and a dangerously low flash point of -1 to -4.5 °C . This quantitative difference means EDFA can be handled as a standard flammable liquid under ambient conditions without the stringent, extreme-cold storage, and specialized explosion-proof handling requirements necessitated by ETFA, significantly reducing process engineering costs.
| Evidence Dimension | Boiling point and Flash point |
| Target Compound Data | BP: 99.2 °C; Flash point: ~23.9 °C |
| Comparator Or Baseline | ETFA (BP: 60-62 °C; Flash point: -1 to -4.5 °C) |
| Quantified Difference | +38 °C higher boiling point; ~25 °C higher flash point |
| Conditions | Standard atmospheric pressure; closed-cup flash point testing |
EDFA's significantly higher boiling and flash points drastically reduce evaporative losses and explosion risks during large-scale electrolyte formulation or chemical synthesis compared to ETFA.
While ethyl trifluoroacetate (ETFA) is commonly used to synthesize α,α-difluoro esters via defluorinative alkylation, ethyl difluoroacetate (EDFA) offers a distinct, non-interchangeable synthetic pathway. Under photochemical C-F activation conditions using a diaryl ketone HAT catalyst, EDFA undergoes hydroalkylation with diverse alkenes to selectively yield α-monofluoro esters [1]. Although EDFA exhibits a more challenging reduction potential (-2.9 V vs SCE) compared to ETFA, adjusting to increased loadings and extended reaction times affords the monofluoro products in good to excellent yields [1]. This makes EDFA a highly specific precursor for introducing the monofluoromethyl ester motif, a transformation impossible to achieve using ETFA.
| Evidence Dimension | Product selectivity in photochemical defluorinative alkylation |
| Target Compound Data | EDFA yields α-monofluoro esters (Reduction potential: -2.9 V vs SCE) |
| Comparator Or Baseline | ETFA yields α,α-difluoro esters |
| Quantified Difference | Strict divergence in product fluorination degree (monofluoro vs. difluoro) |
| Conditions | Photochemical HAT catalysis with diaryl ketone, alkene substrates |
Buyers targeting the synthesis of α-monofluoro ester building blocks for pharmaceutical development must procure EDFA, as the more common ETFA will exclusively yield difluorinated analogs.
In transition-metal-catalyzed difluoromethylation, ethyl bromodifluoroacetate (BrCF2CO2Et) is a traditional radical precursor but suffers from high cost and the presence of a reactive bromide leaving group. EDFA serves as a commodity, bench-stable alternative for generating fluorinated building blocks. Research highlights that using stable fluoroacetates like EDFA provides unquestionable economic and handling advantages over niche materials like bromo- or iododifluoroacetates, which can cost significantly more per mmol [1]. Furthermore, EDFA can be activated via TMS enolates or photochemical means to achieve coupling without the competing side reactions associated with bromide single-electron transfer pathways [1].
| Evidence Dimension | Reagent stability and cost-efficiency |
| Target Compound Data | EDFA: Bench-stable, low-cost commodity starting material |
| Comparator Or Baseline | Ethyl bromodifluoroacetate: Expensive, reactive halogenated precursor |
| Quantified Difference | Orders of magnitude reduction in reagent cost per mmol with improved shelf stability |
| Conditions | Standard laboratory storage and scale-up procurement |
Procuring EDFA instead of brominated analogs drastically reduces raw material costs and eliminates the storage instability associated with reactive halodifluoroacetates.
Formulating weakly solvating electrolytes (WSEs) where EDFA's optimal salt dissociation and low Li+ binding energy enable fast charging and stable operation down to -60 °C, outperforming both EFA and ETFA [1].
Utilizing EDFA in photochemical C-F activation to perform defluorinative alkylation on unactivated alkenes, producing monofluoro analogs for pharmaceutical libraries, a pathway inaccessible when using ETFA[2].
Using EDFA as a safer, less volatile co-solvent in industrial formulations where the extreme volatility and flammability of ethyl trifluoroacetate (ETFA) pose unacceptable process engineering and safety risks .
Replacing expensive and unstable ethyl bromodifluoroacetate with bench-stable EDFA in multi-step organic synthesis via enolate activation or advanced photoredox catalysis to reduce raw material costs [2].
Flammable;Corrosive;Environmental Hazard